molecular formula C19H21FN2O2 B4755650 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine

1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine

Cat. No. B4755650
M. Wt: 328.4 g/mol
InChI Key: UIYYESJYCYDAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine, also known as pFPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine is related to its binding to SERT. SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonin levels in the brain. 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine binds to SERT with high affinity, preventing the reuptake of serotonin and leading to an increase in serotonin levels in the synaptic cleft. This property is similar to that of many antidepressant drugs, which also inhibit the reuptake of serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine are related to its binding to SERT and the resulting increase in serotonin levels. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. An increase in serotonin levels has been associated with antidepressant effects, as well as improvements in anxiety and other mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine for lab experiments is its selectivity for SERT. This property makes it a useful tool for studying the distribution and function of SERT in vivo. However, one limitation is that 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine is a relatively new compound, and its properties and applications are still being explored. This means that there is limited information available on its potential limitations and drawbacks.

Future Directions

There are many potential future directions for research on 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine. One area of interest is the development of 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine as a new class of antidepressant drug. Another area is the use of 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine as a molecular probe for studying the distribution and function of SERT in vivo. Other potential directions include exploring the use of 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine in other areas of neuroscience research, such as addiction and neurodegenerative diseases.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its selectivity for SERT makes it a useful tool for studying the distribution and function of SERT in vivo, and its potential antidepressant properties make it a promising candidate for the development of new antidepressant drugs. Further research is needed to explore the full range of its properties and applications.

Scientific Research Applications

PFPP has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is its use as a molecular probe for imaging studies. 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine has been shown to bind selectively to the serotonin transporter (SERT), a protein that plays a crucial role in regulating serotonin levels in the brain. This property makes 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine a useful tool for studying the distribution and function of SERT in vivo.
Another area of research is the use of 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine as a potential therapeutic agent. SERT is a target for many antidepressant drugs, and 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine has been shown to have a similar binding profile to some of these drugs. This suggests that 1-(4-fluorophenyl)-4-(4-methoxy-3-methylbenzoyl)piperazine may have antidepressant properties and could be developed as a new class of antidepressant drug.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-methoxy-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-14-13-15(3-8-18(14)24-2)19(23)22-11-9-21(10-12-22)17-6-4-16(20)5-7-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYYESJYCYDAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)piperazin-1-yl](4-methoxy-3-methylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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